molecular formula C25H25NO2 B310427 2-(3-benzoylphenyl)-N-mesitylpropanamide

2-(3-benzoylphenyl)-N-mesitylpropanamide

Cat. No.: B310427
M. Wt: 371.5 g/mol
InChI Key: JATQTTJJFAXRLB-UHFFFAOYSA-N
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Description

2-(3-Benzoylphenyl)-N-mesitylpropanamide is an amide derivative of ketoprofen (2-(3-benzoylphenyl)propionic acid), a non-steroidal anti-inflammatory drug (NSAID). The compound replaces ketoprofen’s carboxylic acid group with an amide moiety linked to a mesityl (2,4,6-trimethylphenyl) group. This modification aims to reduce gastrointestinal toxicity while retaining or enhancing anti-inflammatory activity .

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

2-(3-benzoylphenyl)-N-(2,4,6-trimethylphenyl)propanamide

InChI

InChI=1S/C25H25NO2/c1-16-13-17(2)23(18(3)14-16)26-25(28)19(4)21-11-8-12-22(15-21)24(27)20-9-6-5-7-10-20/h5-15,19H,1-4H3,(H,26,28)

InChI Key

JATQTTJJFAXRLB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C25H25NO2
  • Molecular Weight : ~371.48 g/mol (calculated from )
  • Structural Features :
    • A central propionamide backbone.
    • 3-Benzoylphenyl group (retained from ketoprofen).
    • N-mesityl substituent (bulky, electron-donating trimethylphenyl group).

The mesityl group’s steric bulk and hydrophobicity may influence pharmacokinetics, such as improved membrane permeability and reduced ulcerogenicity compared to ketoprofen .

Structural Analogues of Ketoprofen Amides

Several amide derivatives of ketoprofen have been synthesized, differing in the N-substituent. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Ketoprofen (Parent) Carboxylic acid C16H14O3 254.28 High ulcerogenicity, COX-1/COX-2 inhibition
2-(3-Benzoylphenyl)-N-mesitylpropanamide Mesityl (2,4,6-trimethylphenyl) C25H25NO2 371.48 Reduced ulcerogenicity, enhanced lipophilicity
2-(3-Benzoylphenyl)-N-(2-bromophenyl)propanamide 2-Bromophenyl C22H18BrNO2 408.29 Electrophilic bromine may enhance target binding
2-(3-Benzoylphenyl)-N-(4-fluorophenyl)propanamide 4-Fluorophenyl C22H18FNO2 347.38 Fluorine’s electronegativity improves metabolic stability
2-(3-Benzoylphenyl)-N-(5,6-dimethylbenzothiazol-2-yl)propanamide 5,6-Dimethylbenzothiazolyl C25H22N2O2S 414.52 Heterocyclic group for potential kinase inhibition

Key Observations :

  • Bulky substituents (e.g., mesityl) may reduce reaction yields due to steric hindrance.

Pharmacological Activity

Anti-Inflammatory and Analgesic Effects
  • Ketoprofen amides : Retain COX-1/COX-2 inhibition but with reduced gastrointestinal toxicity. For example, hydroxyimine amides in showed 30–50% lower ulcer indices than ketoprofen.
  • N-mesityl derivative : Predicted to have enhanced binding to COX-2 due to hydrophobic interactions with the mesityl group .
  • N-(4-fluorophenyl) derivative : Fluorine’s electronegativity may strengthen hydrogen bonding with COX-2 active sites .
Toxicity Profiles
  • Ulcerogenicity : Amide derivatives universally exhibit lower gastric irritation than ketoprofen. The mesityl derivative’s bulky group may further protect the stomach lining .
  • Metabolic Stability : Fluorinated derivatives (e.g., 4-fluorophenyl) resist oxidative metabolism, prolonging half-life .

Physicochemical Properties

  • Solubility :
    • Ketoprofen (acidic group): High aqueous solubility at physiological pH.
    • Amide derivatives: Lower solubility due to loss of ionizable carboxyl group but improved lipid solubility (e.g., mesityl derivative’s logP ~3.65 vs. ketoprofen’s ~3.0) .
  • Thermal Stability :
    • Mesityl derivative’s boiling point is estimated to exceed 450°C, similar to 2-(3-benzoylphenyl)propanamide (469.3°C) .

Preparation Methods

Activation of the Carboxylic Acid

The primary approach involves activating 2-(3-benzoylphenyl)propanoic acid to facilitate nucleophilic substitution with mesitylamine.

Acid Chloride Formation

Thionyl chloride (SOCl₂) or oxalyl chloride is commonly used to convert carboxylic acids to acid chlorides, a key intermediate for amide synthesis. For example:

  • Reagents : 2-(3-Benzoylphenyl)propanoic acid, thionyl chloride (excess), catalytic DMF.

  • Conditions : Reflux at 70–80°C for 2–4 hours under anhydrous conditions.

  • Yield : Typically >90% for analogous compounds (e.g., ketoprofen derivatives).

Coupling Agents

Alternatively, coupling agents like dimethylphosphinothioyl chloride (Mpt-Cl) or carbodiimides (e.g., DCC) can activate the acid. For instance:

  • Reagents : 2-(3-Benzoylphenyl)propanoic acid, Mpt-Cl, DMAP (catalyst).

  • Conditions : Room temperature, dichloromethane solvent, 20–30 minutes.

  • Yield : Reported at 87% for similar ester couplings.

Amide Bond Formation

The activated acid reacts with mesitylamine to form the amide.

Direct Coupling

  • Reagents : Activated acid (e.g., acid chloride or Mpt-Cl intermediate), mesitylamine (1.1–1.2 equivalents).

  • Conditions :

    • Acid Chloride Route : Stir in dichloromethane at 0–5°C, then warm to room temperature.

    • Coupling Agent Route : Stir at room temperature for 12–24 hours.

  • Purification :

    • Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate.

    • Chromatography : Silica gel (hexane/ethyl acetate, 2:1).

Enzymatic Resolution (Optional)

For enantiopure synthesis, enzymatic methods (e.g., lipase-catalyzed hydrolysis) can resolve racemic intermediates.

Reaction Optimization

Key Parameters

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature (acid chloride)70–80°CHigh conversion, minimal side reactions
Base (coupling)DMAP (0.1–0.2 eq)Accelerates coupling
SolventDichloromethaneInert, low polarity
Mesitylamine excess1.1–1.2 eqDrives reaction to completion

Challenges

  • Moisture Sensitivity : Acid chlorides react with water, necessitating anhydrous conditions.

  • Steric Hindrance : Mesitylamine’s bulk may slow reaction kinetics, requiring extended reaction times.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography :

    • Mobile Phase : Hexane/ethyl acetate (2:1) with 0.5% triethylamine.

    • Stationary Phase : Silica gel (60 Å, 230–400 mesh).

  • Recrystallization :

    • Solvent : Acetonitrile/water (1:1) or methanol.

Analytical Techniques

  • NMR :

    • ¹H NMR : Peaks for mesityl methyl groups (δ 2.3–2.5 ppm, singlet), aromatic protons (δ 6.8–8.0 ppm).

    • ¹³C NMR : Carbonyl signal at δ 168–170 ppm.

  • HPLC :

    • Column : C18 reverse-phase.

    • Mobile Phase : Acetonitrile/water (gradient).

Proposed Synthetic Pathway

Step 1 : Activate 2-(3-benzoylphenyl)propanoic acid using thionyl chloride.
Step 2 : React the acid chloride with mesitylamine in dichloromethane.
Step 3 : Purify via silica gel chromatography.

Q & A

Q. What are the established synthetic routes for 2-(3-benzoylphenyl)-N-mesitylpropanamide, and what analytical techniques validate its purity?

The synthesis typically involves coupling 3-benzoylphenylpropanoic acid derivatives with mesitylamine under amide-forming conditions. Key steps include:

  • Reaction optimization : Use coupling agents like HATU or EDC in anhydrous solvents (e.g., DCM or DMF) at controlled temperatures (0–25°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high-purity isolation.
  • Characterization : Confirm structure via 1H^1 \text{H}-/13C^{13} \text{C}-NMR, high-resolution mass spectrometry (HRMS), and FT-IR to verify functional groups (amide C=O stretch ~1650 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should evaluate:

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Photostability : Expose samples to UV-Vis light (e.g., 254–365 nm) and monitor degradation via HPLC or LC-MS .
  • Solution stability : Test in buffers (pH 2–12) and common solvents (DMSO, ethanol) over 24–72 hours, analyzing by UV spectroscopy or NMR .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.
  • Waste disposal : Follow institutional guidelines for halogenated/organic waste, avoiding aqueous release .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Focus on optimizing the benzoyl and mesityl groups for steric/electronic complementarity .
  • Quantum chemical calculations : DFT (B3LYP/6-31G*) to analyze charge distribution and frontier molecular orbitals, guiding substituent modifications for enhanced reactivity .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response standardization : Use consistent molar concentrations and control groups (e.g., DMSO vehicle) to minimize solvent effects .
  • Assay validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
  • Meta-analysis : Apply statistical tools (ANOVA, PCA) to identify confounding variables (e.g., cell line variability, incubation time) .

Q. How can reaction engineering improve yield and scalability?

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading) and identify interactions .
  • Continuous flow systems : Implement microreactors for precise temperature control and reduced reaction times, enhancing reproducibility .

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors, calculating KdK_d and kon/koffk_{on}/k_{off} rates .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Methodological Resources

  • Data analysis : Leverage software like GraphPad Prism for dose-response curves and SynergyFinder for combinatorial effect studies .
  • Synthetic protocols : Refer to PubChem and EPA DSSTox for validated reaction conditions and safety data .

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